molecular formula C8H15NO4 B3212382 Tert-butyl 4-nitrobutanoate CAS No. 110106-95-1

Tert-butyl 4-nitrobutanoate

Cat. No. B3212382
CAS RN: 110106-95-1
M. Wt: 189.21 g/mol
InChI Key: ZVXMQRIUOUXFAZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-nitrobutanoate is an organic compound with the molecular formula C8H15NO4 . It contains 28 atoms in total, including 15 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Scientific Research Applications

Synthesis of Multifunctional Dendrimers

Tert-butyl 4-nitrobutanoate has been utilized in the synthesis of new 1 → (2 + 1) C-branched monomers. These monomers are significant for creating multifunctional dendrimers. A process involving Michael addition of 4-nitrobutanol with tert-butyl acrylate, followed by catalytic reduction, yields di-tert-butyl 4-(3-[X]oxypropyl)-4-aminoheptanedioate, which is essential in dendrimer synthesis (Newkome et al., 2003).

Stereoselective Synthesis in Medicinal Chemistry

The compound plays a role in the stereoselective synthesis of certain pharmaceuticals. For example, it is involved in the production of nitro amine derivatives under basic conditions. These derivatives are transformed into 5-(1-aminoalkyl)-2-pyrrolidones, which are significant in medicinal chemistry (Hernández-Ibáñez et al., 2020).

Nitroxide Synthesis for Biomedical Research

Tert-butyl 4-nitrobutanoate is used in synthesizing nitroxides, which are important as molecular probes and labels in biomedical research. The synthesis process involves a reaction with butyllithium, leading to nitroxides with resistance to chemical reduction, vital for their application in biophysics and structural biology (Zhurko et al., 2020).

Biocompatible Polymer Production

In the field of biocompatible polymers, tert-butyl 4-nitrobutanoate is used to produce environmentally benign CO2-based copolymers. These polymers have applications in drug delivery systems due to their biodegradability and the ability to form polycarbonates derived from dihydroxybutyric acid (Tsai et al., 2016).

Development of Stable Free Radicals

The compound is also used in the development of stable free radicals like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, which has potential applications in various scientific fields, including sensor development and molecular magnets (Marx & Rassat, 2002).

properties

IUPAC Name

tert-butyl 4-nitrobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(10)5-4-6-9(11)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXMQRIUOUXFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-nitrobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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